Methyl 9,10-epoxystearate
Overview
Description
“Methyl 9,10-epoxystearate” is a chemical compound with the molecular formula C19H36O3 . It is also known by other names such as “methyl 8-(3-octyloxiran-2-yl)octanoate” and "2-Oxiraneoctanoic acid, 3-octyl-, methyl ester" .
Synthesis Analysis
The solvent-free copolymerization of methyl 9,10-epoxystearate with different cyclic anhydrides has been demonstrated . The sequence of the homogeneously Ru-catalyzed epoxidation of methyl oleate and acid-catalyzed hydrolysis of the corresponding epoxide methyl 9,10-epoxy stearate was successfully transferred from batch into flow mode, allowing for the continuous production of methyl 9,10-dihydroxystearate .Molecular Structure Analysis
The molecular structure of “Methyl 9,10-epoxystearate” consists of 19 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18 (22-17)15-12-9-7-10-13-16-19 (20)21-2/h17-18H,3-16H2,1-2H3
. Chemical Reactions Analysis
The oxidative cleavage of methyl 9,10-epoxystearate is easier than cleavage of methyl oleate that allows the oxidative cleavage to be done under milder conditions . The reaction temperature, molar ratio of ME/WO3/H2O2, and reaction time were optimized to 70 °C, 1/0.017/1.3, and 20 min, respectively .Physical And Chemical Properties Analysis
“Methyl 9,10-epoxystearate” has a molecular weight of 312.5 g/mol . It has a XLogP3-AA value of 6.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule has 16 rotatable bonds .Scientific Research Applications
Digestive System Studies
Methyl 9,10-epoxystearate has been used in studies to understand the chemical changes that occur in dietary lipid oxidation compounds throughout the gastrointestinal tract . The compound was found to be substantially lost after simulated gastric digestion, with losses ranging from 40 to 53% .
Oxidative Cleavage Studies
The compound has been used in oxidative cleavage studies of methyl oleate in a homogeneous reaction . The stability of the intermediate methyl 9,10-epoxystearate was significantly improved under reaction conditions .
Catalyst Separation
Methyl 9,10-epoxystearate has been used in studies involving organic solvent nanofiltration for catalyst separation . The high molecular catalyst phosphotungstic acid was used, and the retention of the catalyst via organic solvent nanofiltration was investigated .
Synthesis of Oleochemicals
Methyl 9,10-epoxystearate and other epoxidized fatty compounds have been used for the synthesis of a variety of new oleochemicals . These include polyethers .
5. Fatty Acid Methyl Ester (FAME) Studies Methyl 9,10-epoxystearate is a type of Fatty Acid Methyl Ester (FAME) and has been used in studies related to this field .
Safety and Hazards
Future Directions
The sequence of the homogeneously Ru-catalyzed epoxidation of methyl oleate and acid-catalyzed hydrolysis of the corresponding epoxide methyl 9,10-epoxy stearate was successfully transferred from batch into flow mode, allowing for the continuous production of methyl 9,10-dihydroxystearate . This indicates a promising future direction for the industrial production of “Methyl 9,10-epoxystearate” and its derivatives .
Mechanism of Action
Target of Action
Methyl 9,10-epoxystearate is a chemical compound with the molecular formula C19H36O3
Mode of Action
It has been used in the synthesis of a variety of new oleochemicals, including polyethers . This involves a ring-opening alternating copolymerization process with different cyclic anhydrides .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of bio-based aldehydes via the oxidative cleavage of vegetable oil-derived epoxides .
Pharmacokinetics
The compound’s molecular weight of 312487 Da suggests that it may have suitable properties for absorption and distribution in biological systems.
Result of Action
Its use in the synthesis of polyesters and other oleochemicals suggests that it can contribute to the formation of these materials .
properties
IUPAC Name |
methyl 8-(3-octyloxiran-2-yl)octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHHLOGFDZBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9,10-epoxystearate | |
CAS RN |
2500-59-6 | |
Record name | Methyl 9,10-epoxyoctadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2500-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9,10-epoxystearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Methyl 9,10-epoxystearate?
A1: Methyl 9,10-epoxystearate serves as a valuable precursor in polymer synthesis. Its reaction with cyclic anhydrides, such as phthalic anhydride and succinic anhydride, yields polyesters with low glass transition temperatures. [] This reaction is particularly interesting due to its sustainability aspects: the utilization of renewable resources, low catalyst loading, and a solvent-free process. [] Additionally, its application extends to the production of nonionic detergents. []
Q2: How does the structure of Methyl 9,10-epoxystearate impact its reactivity?
A2: The epoxide ring present in Methyl 9,10-epoxystearate makes it highly susceptible to ring-opening reactions. This reactivity allows for its transformation into various other compounds. For instance, under acidic conditions, Methyl 9,10-epoxystearate can be converted to methyl methoxyhydroxystearate via ring-opening in the presence of methanol. [] This reaction exhibits high selectivity towards the vicinal hydroxyether product. [] In the absence of alcohol, the reaction yields a mixture of methyl 9- and 10-oxostearate. []
Q3: Can Methyl 9,10-epoxystearate be produced from renewable sources?
A3: Yes, Methyl 9,10-epoxystearate can be derived from methyl oleate, a common fatty acid found in plant oils, through epoxidation reactions. [] These reactions typically employ an oxidant like tert-butylhydroperoxide (TBHP) and a suitable catalyst. [, ] The use of bio-derived starting materials makes Methyl 9,10-epoxystearate a promising candidate for sustainable chemical processes.
Q4: Are there catalytic applications of Methyl 9,10-epoxystearate derivatives?
A4: Research indicates that molybdenum oxide/bipyridinedicarboxylate hybrid materials, synthesized using Methyl 9,10-epoxystearate as a precursor, demonstrate catalytic activity in epoxidation reactions of other olefins. [] These reactions utilize TBHP as the oxygen donor and showcase the potential of Methyl 9,10-epoxystearate derivatives as catalysts for the synthesis of other valuable epoxides. []
Q5: What is the fate of Methyl 9,10-epoxystearate under simulated gastric conditions?
A5: Studies simulating gastric digestion reveal that Methyl 9,10-epoxystearate undergoes significant degradation under the acidic conditions of the stomach. [] This process results in a loss of the parent compound, ranging from 17.8% to 58.8%. [] Interestingly, the digestion process leads to the formation of methyl 9,10-dihydroxystearate, indicating a possible pathway for its breakdown within the digestive system. []
Q6: What analytical techniques are employed to study Methyl 9,10-epoxystearate?
A6: Various analytical methods are used to characterize and quantify Methyl 9,10-epoxystearate. These include gas-liquid chromatography coupled with flame ionization detection and mass spectrometry (GC/FID/MS), high-performance liquid chromatography with ultraviolet detection (HPLC/UV), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These techniques allow researchers to monitor reactions, identify products, and determine the purity of Methyl 9,10-epoxystearate.
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